molecular formula C13H21N3O B1479627 (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098104-99-3

(1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No. B1479627
CAS RN: 2098104-99-3
M. Wt: 235.33 g/mol
InChI Key: VBAAXCRXZJCDCP-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol (CPMP) is a small molecule that has been studied extensively for its potential applications in scientific research. CPMP is a derivative of pyrazole, a nitrogen-containing heterocyclic compound. It is a highly reactive compound and has been used in various laboratory experiments. CPMP is a versatile molecule that can be used as a starting material for synthesizing other compounds, or as a building block for drug discovery.

Scientific Research Applications

Chemical Inhibitors of CYP Isoforms

This section discusses the role of certain chemical compounds, including pyrazole derivatives, as selective inhibitors for Cytochrome P450 (CYP) enzymes. These inhibitors are crucial for understanding drug metabolism and avoiding potential drug-drug interactions. The most selective inhibitors for various CYP isoforms are highlighted, such as furafylline for CYP1A2 and quinidine for CYP2D6. The paper does not specifically mention (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol but discusses the importance of pyrazole derivatives in this context (Khojasteh et al., 2011).

Synthesis and Bioevaluation of Novel Pyrazole

Pyrazole derivatives, like (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol, are essential in pharmaceutical activities due to their diverse biological activities. The synthesis methods and the potential physical and chemical properties, such as herbicidal, antimicrobial, and antiviral activities, are discussed in this section (Sheetal et al., 2018).

Chemistry of Pyrazoline Derivatives

This section highlights the versatility of pyrazoline derivatives, including their use as building blocks for synthesizing various heterocyclic compounds. The review provides an overview of the chemistry of these derivatives, indicating their significance in synthesizing heterocyclic compounds and dyes. The paper does not specifically mention (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol but provides a broader context on the chemical significance of pyrazoline derivatives (Gomaa & Ali, 2020).

Synthesis of Hexasubstituted Pyrazolines

The synthesis of hexasubstituted pyrazolines, including thermolysis and autoxidation methods, is discussed in this section. The unique structural and chemical properties of these compounds are emphasized, indicating their potential in various chemical reactions and transformations. The paper does not specifically mention (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol but provides insight into the broader field of pyrazoline chemistry (Baumstark et al., 2013).

properties

IUPAC Name

[2-(cyclopropylmethyl)-5-piperidin-2-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h7,10,12,14,17H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAAXCRXZJCDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN(C(=C2)CO)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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